molecular formula C9H18N2O B13996659 4-[(Azetidin-1-yl)methyl]piperidin-4-ol

4-[(Azetidin-1-yl)methyl]piperidin-4-ol

Katalognummer: B13996659
Molekulargewicht: 170.25 g/mol
InChI-Schlüssel: SLRGITJDIIPWER-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(Azetidin-1-yl)methyl]piperidin-4-ol is a compound that features a piperidine ring substituted with an azetidine moiety

Vorbereitungsmethoden

The synthesis of 4-[(Azetidin-1-yl)methyl]piperidin-4-ol typically involves the reaction of piperidin-4-ol with azetidine. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and reaction time .

Analyse Chemischer Reaktionen

4-[(Azetidin-1-yl)methyl]piperidin-4-ol can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has been evaluated for its biological activity, including its potential as a ligand for certain receptors.

    Medicine: Research has explored its use as a potential therapeutic agent, particularly in the development of drugs targeting specific receptors.

    Industry: The compound is used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 4-[(Azetidin-1-yl)methyl]piperidin-4-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity. For example, it has been studied as a potential antagonist for certain receptors, which could make it useful in treating diseases like HIV .

Vergleich Mit ähnlichen Verbindungen

4-[(Azetidin-1-yl)methyl]piperidin-4-ol can be compared with other piperidine derivatives, such as:

    Piperidin-4-ol: Lacks the azetidine moiety, which may result in different biological activity.

    Azetidinyl-piperidine: Similar structure but with variations in the substitution pattern, leading to different chemical and biological properties.

    Piperidin-4-one:

This compound’s unique combination of the piperidine and azetidine moieties distinguishes it from other similar compounds, potentially offering unique properties and applications.

Eigenschaften

Molekularformel

C9H18N2O

Molekulargewicht

170.25 g/mol

IUPAC-Name

4-(azetidin-1-ylmethyl)piperidin-4-ol

InChI

InChI=1S/C9H18N2O/c12-9(2-4-10-5-3-9)8-11-6-1-7-11/h10,12H,1-8H2

InChI-Schlüssel

SLRGITJDIIPWER-UHFFFAOYSA-N

Kanonische SMILES

C1CN(C1)CC2(CCNCC2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.